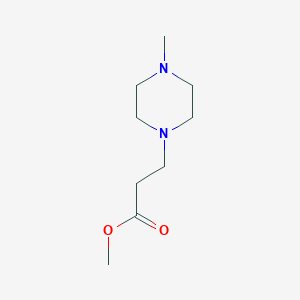

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

CAS No.: 33544-40-0

Cat. No.: VC3938197

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33544-40-0 |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | methyl 3-(4-methylpiperazin-1-yl)propanoate |

| Standard InChI | InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3 |

| Standard InChI Key | GAPYHLNXLZTGEH-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CCC(=O)OC |

| Canonical SMILES | CN1CCN(CC1)CCC(=O)OC |

Introduction

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a chemical compound belonging to the class of piperazine derivatives. It is characterized by its molecular formula C9H18N2O2 and molecular weight of approximately 186.26 g/mol. This compound features a propanoate ester group attached to a piperazine ring, specifically with a methyl substituent on the fourth position of the piperazine. This configuration contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate typically involves the reaction of 4-methylpiperazine with methyl acrylate under basic conditions. The general procedure includes nucleophilic addition followed by esterification processes, leading to the formation of the final product. The yield from these reactions can vary depending on the specific conditions employed.

Biological Activity

Research indicates that Methyl 3-(4-Methylpiperazin-1-yl)propanoate exhibits significant biological activity. The presence of the piperazine moiety suggests potential interactions with various biological targets, such as enzymes and receptors. Its mechanism of action often involves modulating metabolic pathways critical for cell proliferation and survival.

Applications

Methyl 3-(4-Methylpiperazin-1-yl)propanoate has various applications across different fields, primarily in medicinal chemistry and organic synthesis. It serves as an intermediate in the development of pharmaceutical agents due to its potential biological activity.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-(4-Methylpiperazin-1-yl)propanoate | Contains a piperazine ring with a methyl substituent on the fourth position | Exhibits distinct reactivity patterns due to its ester functionality |

| Ethyl 3-(4-Methylpiperazin-1-yl)propanoate | Similar structure but with an ethyl group | Shows different reactivity due to ethyl substitution |

| 4-Methylpiperazine | Contains a piperazine ring without ester functionality | Known for similar biological activities but lacks ester reactivity |

| Methyl 3-(2-Methylpiperazin-1-yl)propanoate | Features a methyl substituent on the second position of the piperazine | Exhibits significant antimicrobial and anticancer activities |

Research Findings

Methyl 3-(4-Methylpiperazin-1-yl)propanoate has been studied for its potential interactions with serotonin and dopamine receptors, which could influence mood and behavior. This interaction is particularly relevant in the context of central nervous system activity, where piperazine derivatives often exhibit pharmacological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume